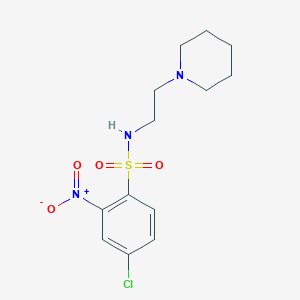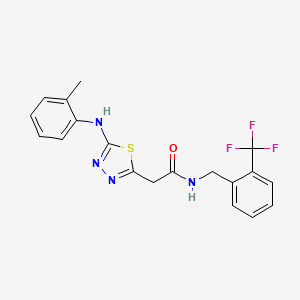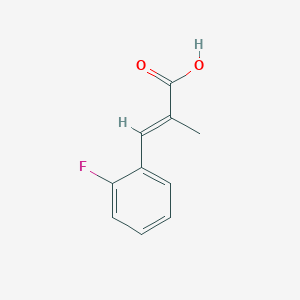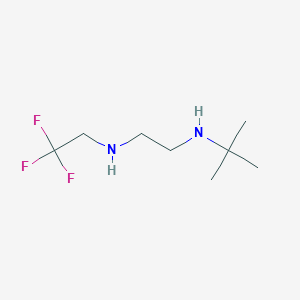
N'-tert-butyl-N-(2,2,2-trifluoroethyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-tert-butyl-N-(2,2,2-trifluoroethyl)ethane-1,2-diamine is a chemical compound with the molecular formula C~8~H~17~F~3~N~2~ . It belongs to the class of diamines and exhibits intriguing properties due to its unique structural features .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,2-ethanediamine (also known as ethylenediamine ) with 2,2,2-trifluoroethyl bromide . The tert-butyl group is then introduced to one of the amino groups. The overall synthetic pathway ensures the incorporation of both the trifluoroethyl and tert-butyl moieties .
Molecular Structure Analysis
The molecular structure of N’-tert-butyl-N-(2,2,2-trifluoroethyl)ethane-1,2-diamine consists of an ethane-1,2-diamine backbone with a tert-butyl group attached to one nitrogen atom and a 2,2,2-trifluoroethyl group attached to the other nitrogen atom. The trifluoroethyl group imparts lipophilicity, while the tert-butyl group enhances steric hindrance .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitution , oxidation , and complexation reactions . Its reactivity is influenced by the presence of the tert-butyl and trifluoroethyl substituents .
Physical and Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-tert-butyl-N-(2,2,2-trifluoroethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F3N2/c1-7(2,3)13-5-4-12-6-8(9,10)11/h12-13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEDJYDLKRMOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCNCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2977476.png)

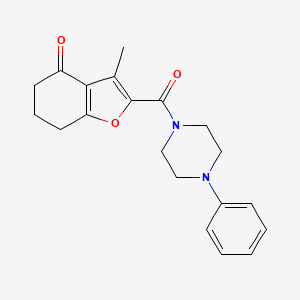
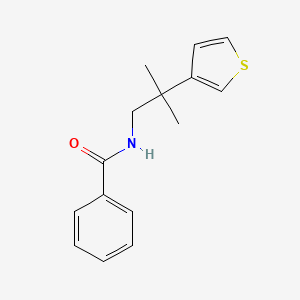
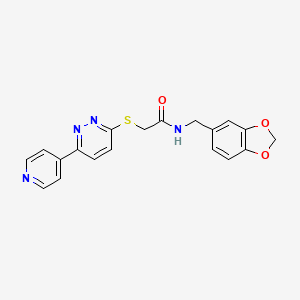

![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2977485.png)
![3-[(2-Chloroacetyl)-methylamino]-N-cyclopropylpropanamide](/img/structure/B2977487.png)


